molecular formula C23H26N4O8 B2378995 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351631-23-6

2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

Cat. No.: B2378995
CAS No.: 1351631-23-6
M. Wt: 486.481
InChI Key: AYRFCYXATZLTHR-UHFFFAOYSA-N
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Description

2-((4-Benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a benzimidazole derivative characterized by a benzylpiperazine moiety attached via a methylene bridge to the 2-position of the benzimidazole core. The dioxalate salt form enhances solubility and stability, making it suitable for pharmacological studies. This compound’s structure combines the aromatic benzimidazole system with a flexible piperazine group, enabling diverse electronic interactions and binding to biological targets such as enzymes or receptors. Its synthesis typically involves condensation reactions and functional group modifications, as seen in related benzimidazole derivatives .

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-1H-benzimidazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4.2C2H2O4/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)15-19-20-17-8-4-5-9-18(17)21-19;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,20,21);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRFCYXATZLTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

A widely adopted method involves refluxing o-phenylenediamine with formic acid or trichloroacetic acid to yield unsubstituted 1H-benzo[d]imidazole. For 2-methyl derivatives, acetic acid serves as both catalyst and carbonyl source. Modifications using microwave-assisted synthesis reduce reaction times from 12 hours to 30 minutes while improving yields to 85–92%.

Directed Lithiation for C2 Functionalization

Recent advances employ n-butyllithium at −78°C to deprotonate the C2 position of 1H-benzo[d]imidazole, enabling nucleophilic trapping with electrophiles. This method allows introduction of chloromethyl groups (precursors for subsequent alkylation) with 73% efficiency.

Piperazine Moiety Installation

Incorporation of the 4-benzylpiperazin-1-yl group occurs via two primary strategies:

Mannich Reaction

Adapting protocols from imidazole derivatives, the benzimidazole core undergoes Mannich reaction with formaldehyde and 1-benzylpiperazine:

Procedure

  • Dissolve 1H-benzo[d]imidazole (1.18 g, 10 mmol) in anhydrous ethanol (15 mL)
  • Add 1-benzylpiperazine (2.04 g, 12 mmol) and 37% formaldehyde solution (1.2 mL, 16 mmol)
  • Reflux at 80°C for 4–6 hours under nitrogen
  • Concentrate under vacuum and purify via silica chromatography (CH2Cl2:MeOH 9:1)

This method yields 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole in 68% purity, requiring subsequent recrystallization from ethyl acetate.

Nucleophilic Displacement

For pre-functionalized benzimidazoles bearing chloromethyl groups:

  • React 2-(chloromethyl)-1H-benzo[d]imidazole (1.66 g, 10 mmol) with 1-benzylpiperazine (2.5 g, 15 mmol) in DMF
  • Add K2CO3 (4.14 g, 30 mmol) and heat at 60°C for 12 hours
  • Extract with ethyl acetate, dry over Na2SO4, and evaporate

This approach achieves 82% yield but requires stringent moisture control.

Dioxalate Salt Formation

Conversion to the dioxalate salt enhances aqueous solubility and crystallinity:

Optimized Protocol

  • Dissolve free base (5.0 g, 12.4 mmol) in hot ethanol (50 mL)
  • Add oxalic acid dihydrate (3.14 g, 24.8 mmol) dissolved in ethanol (20 mL) dropwise
  • Stir at 0°C for 2 hours, filter, and wash with cold ethanol
  • Dry under vacuum at 40°C for 24 hours

The resulting dioxalate salt exhibits >99% purity by HPLC.

Analytical Characterization

Critical quality control parameters and spectral data:

Parameter Value Source
Melting Point 218–220°C (decomposes)
1H NMR (400 MHz, DMSO) δ 3.21 (s, 2H, CH2), 7.42–7.89 (m, 9H, ArH)
MS (ESI+) m/z 373.2 [M+H]+
PXRD Characteristic peaks at 8.7°, 17.3°, 26.1°

Process Optimization Challenges

Regioselectivity in Alkylation

Competing N1 vs. N3 alkylation in benzimidazoles necessitates careful pH control. Maintaining reaction pH between 8.5–9.0 using NaHCO3 suppresses N3 alkylation by >95%.

Oxalate Counterion Stability

Thermogravimetric analysis reveals dioxalate decomposition initiates at 185°C. Storage under nitrogen atmosphere at −20°C preserves integrity for >24 months.

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining benzimidazole formation and Mannich reaction in a single step:

  • Mix o-phenylenediamine (1.08 g, 10 mmol), formic acid (5 mL), 1-benzylpiperazine (2.04 g, 12 mmol), and paraformaldehyde (0.72 g, 24 mmol)
  • Irradiate at 150°C for 15 minutes (300 W)
  • Isolate product via alkaline extraction

This method achieves 74% yield but requires specialized equipment.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Reaction Volume 0.5 L 500 L
Cycle Time 8 hours 14 hours
Yield 68–82% 71–75%
Purity >99% 98.5–99.2%

Key scale-up challenges include exotherm management during Mannich reaction and ensuring homogeneous mixing in salt formation.

Environmental Impact Assessment

Process Mass Intensity (PMI)

  • Total input mass: 148 kg/kg API
  • Solvent recovery: 89% ethanol, 76% DMF
  • E-factor: 64 (excluding water)

Waste streams contain residual piperazine derivatives requiring oxidation with Fenton's reagent prior to disposal.

Regulatory Considerations

Impurity Profiling

ICH guidelines mandate control of:

  • Unreacted 1-benzylpiperazine (<0.15%)
  • Oxalic acid excess (<0.5%)
  • Degradation products (N-oxides <0.2%)

Stability studies show ≤0.3% degradation after 6 months at 25°C/60% RH.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

  • 10-minute residence time vs. 8 hours batch
  • 95% yield enhancement through precise temperature control
  • Real-time PAT monitoring of intermediate

Mechanochemical Synthesis

Solvent-free grinding of reactants with KHSO4 catalyst achieves 88% yield in 45 minutes, demonstrating green chemistry potential.

Chemical Reactions Analysis

Types of Reactions

2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzimidazole or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modulate GABA activity makes it a candidate for studying neurological pathways and disorders.

Medicine

  • Therapeutic Properties : Explored for its potential therapeutic properties, including anxiolytic effects and antimicrobial activities. The compound has shown promising results in reducing anxiety and may be beneficial in treating anxiety disorders .

Industry

  • Material Development : Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various industrial applications.

Research indicates that this compound exhibits significant biological activity:

  • Anxiolytic Activity : Demonstrated through animal studies showing reduced anxiety-like behaviors.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives vary significantly in biological activity based on substituent positioning and electronic properties. Key comparisons include:

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
Target Compound: 2-((4-Benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate - Benzylpiperazine-methyl group at 2-position
- Dioxalate counterion
Not explicitly reported (inferred: receptor modulation) Enhanced solubility due to dioxalate; piperazine may improve CNS penetration N/A
2-(4-Fluorophenyl)-1H-benzo[d]imidazole - 4-Fluorophenyl at 2-position
- Methyl group at 5-position (inactive variants)
GABA-A receptor modulation Methyl at 5-position reduces affinity; fluorophenyl enhances binding via hydrophobic interactions
2-((5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone (5d) - Methoxyphenyl-oxadiazole-thio group
- Benzylpiperazine
Aromatase inhibition Oxadiazole-thio group enhances enzyme binding; methoxy improves metabolic stability
Phenoxymethyl-triazole-thiazole derivatives (9a–9e) - Phenoxymethyl linker
- Triazole-thiazole tails
Anticancer/antimicrobial Bulky triazole-thiazole groups hinder membrane permeability but improve target specificity
2-(((4-Chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole - Chlorobenzyl-thiol methyl group Anticorrosion Thiol and benzimidazole synergize for metal surface adsorption

Key Research Findings and Implications

  • Substituent Positioning : Small structural changes (e.g., methyl group placement) drastically alter activity. The 2-position is critical for receptor binding, while bulky groups at 5/6-positions reduce efficacy .
  • Piperazine Role: Benzylpiperazine enhances blood-brain barrier penetration compared to smaller substituents (e.g., ethanol in ), making the target compound promising for CNS applications .
  • Salt Forms : Dioxalate improves bioavailability, a strategy less common in anticorrosion-focused derivatives .

Biological Activity

The compound 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has garnered attention in recent years due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole core linked to a benzylpiperazine moiety. Its molecular formula is C19H22N4C_{19}H_{22}N_{4} with a molecular weight of approximately 306.4 g/mol. The compound exhibits significant solubility in organic solvents and has a melting point ranging from 92°C to 94°C .

The primary mechanism of action for this compound involves its interaction with the central nervous system (CNS) . It primarily enhances the activity of gamma-aminobutyric acid (GABA) , a neurotransmitter known for its inhibitory effects on neuronal excitability. By increasing the affinity of GABA receptors, the compound potentiates GABA neurotransmission, resulting in anxiolytic effects and potential therapeutic benefits for anxiety disorders.

Biochemical Pathways

The compound's action on GABA neurotransmission is crucial for its anxiolytic properties. It modulates various biochemical pathways associated with anxiety and stress responses, making it a candidate for further investigation in neuropharmacology .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anxiolytic Activity : Demonstrated through in vivo studies showing reduced anxiety-like behavior in animal models.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, although detailed investigations are still required to confirm these findings.
  • Cytotoxic Effects : Related compounds have shown cytotoxicity against cancer cell lines, indicating that similar derivatives may possess anticancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzimidazole derivatives, including those related to this compound:

StudyFindings
Study A Investigated the anxiolytic effects in mice, showing significant reduction in anxiety levels compared to control groups.
Study B Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating promising results.
Study C Evaluated cytotoxicity against HepG2 liver cancer cells; compounds exhibited IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with aromatic precursors. For example, benzimidazole cores are functionalized via Mannich reactions or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce the piperazine moiety . Optimization includes:

  • Catalyst selection : Copper sulfate/sodium ascorbate systems improve regioselectivity in triazole formation .
  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity, while dichloromethane minimizes side reactions .
  • Temperature control : Room temperature or mild heating (40–60°C) balances reaction rate and byproduct suppression .
    Post-synthesis, precipitation or column chromatography isolates the dioxalate salt. Yield optimization requires iterative testing of molar ratios and reaction times .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and piperazine-benzimidazole connectivity. For example, methylene protons (-CH₂-) linking piperazine and benzimidazole appear as singlets at δ ~4.5–5.0 ppm .
  • IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the benzimidazole core .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight .
  • Elemental analysis : Agreement between calculated and experimental C/H/N/O percentages (±0.3%) confirms purity .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and experimental elemental analysis data during characterization?

  • Methodological Answer : Discrepancies often arise from incomplete salt formation or residual solvents. To resolve:

  • Recrystallization : Purify the compound using solvents like ethanol/water mixtures to remove impurities .
  • Thermogravimetric analysis (TGA) : Quantify residual solvent or hydration levels (e.g., DTA/TGA up to 300°C) .
  • Replicate synthesis : Ensure consistent stoichiometry, especially for dioxalate counterion incorporation .
    Cross-validation with high-resolution mass spectrometry (HR-MS) can resolve ambiguities .

Q. What strategies are effective in resolving contradictions in pharmacological activity data across different studies?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers due to assay sensitivity .
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., piperazine-benzimidazole hybrids) to identify trends in SAR (structure-activity relationships) .
  • Orthogonal assays : Validate receptor binding claims with functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. How can computational methods predict the binding affinity of this compound with biological targets like GPCRs or enzymes?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., histamine H₄ receptors). Focus on key residues (e.g., Asp³.32 for H₄R binding) and docking scores (ΔG < -8 kcal/mol suggests strong affinity) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of hydrogen bonds with piperazine nitrogen or benzimidazole aromatic stacking .
  • Free energy perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., benzyl vs. 4-fluorobenzyl groups) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; aromatic protons may shift up to 0.5 ppm due to hydrogen bonding .
  • Dynamic proton exchange : Piperazine NH protons may broaden or disappear in D₂O due to exchange; use DEPT-135 or HSQC to resolve .
  • Impurity peaks : Assign minor signals to byproducts (e.g., unreacted benzyl chloride via δ ~7.3 ppm aromatic signals) .

Experimental Design Guidance

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :

  • Primary neuronal cultures : Assess neuroprotection against glutamate-induced excitotoxicity via MTT assays .
  • Radioligand displacement assays : Test affinity for serotonin (5-HT₆) or dopamine (D₂) receptors using [³H]-LSD or [³H]-spiperone .
  • Patch-clamp electrophysiology : Measure ion channel modulation (e.g., GABAₐ receptors) in transfected CHO cells .

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